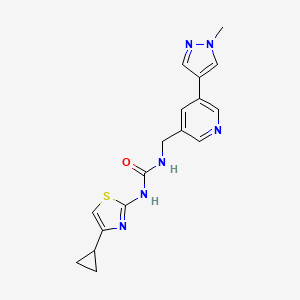

1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c1-23-9-14(8-20-23)13-4-11(5-18-7-13)6-19-16(24)22-17-21-15(10-25-17)12-2-3-12/h4-5,7-10,12H,2-3,6H2,1H3,(H2,19,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGNUXATDLRMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.45 g/mol. The structure features a thiazole ring, a cyclopropyl group, and a pyrazole moiety, which contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK9 has been linked to reduced expression of anti-apoptotic proteins such as Mcl-1, leading to apoptosis in cancer cells .

- Modulation of Signaling Pathways : The compound appears to influence various signaling pathways that are pivotal in cancer progression and survival. By altering these pathways, it may enhance the sensitivity of cancer cells to chemotherapeutic agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound effectively induces apoptosis and inhibits cell proliferation. For example, treatment with this compound resulted in significant reductions in cell viability in leukemia and solid tumor cell lines .

Case Studies

- Chronic Lymphocytic Leukemia (CLL) : A study reported that the compound significantly reduced the viability of primary CLL cells, suggesting its potential as a therapeutic agent for this malignancy .

- Solid Tumors : Another study indicated that this compound could be effective against various solid tumors, with mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Data

The following table summarizes the biological activities observed in various studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.